16(S)-Hete

Übersicht

Beschreibung

16(S)-HETE is a 16-HETE in which the chiral centre at position 16 has S-configuration. It has a role as an anti-inflammatory agent and a human xenobiotic metabolite. It is a conjugate acid of a this compound(1-). It is an enantiomer of a 16(R)-HETE.

Biologische Aktivität

16(S)-Hydroxyeicosatetraenoic acid (16(S)-HETE) is a bioactive lipid derived from arachidonic acid, playing significant roles in various physiological and pathological processes. This compound belongs to the family of hydroxyeicosatetraenoic acids (HETEs), which are involved in inflammation, vascular regulation, and cellular signaling. The following sections detail the biological activities, biosynthesis, and clinical implications of this compound, supported by data tables and relevant case studies.

Biosynthesis

This compound is primarily synthesized through the action of cytochrome P450 enzymes on arachidonic acid. The enzymatic pathway involves the conversion of arachidonic acid into various HETEs, with this compound being one of the products formed predominantly in human tissues. The synthesis can be influenced by factors such as tissue type and hormonal stimuli, leading to varying concentrations in different physiological states .

Biological Activities

The biological activities of this compound encompass several mechanisms:

- Inflammation Modulation : this compound has been shown to influence inflammatory responses by modulating leukocyte adhesion and aggregation. It acts as an endogenous inhibitor in human polymorphonuclear leukocytes (PMNs), thereby affecting their function during inflammatory processes .

- Vascular Effects : This compound plays a role in vascular homeostasis. It has been implicated in regulating smooth muscle tone in pulmonary vasculature and bronchial tissues, contributing to airway reactivity and vascular constriction .

- Cellular Growth and Apoptosis : Eicosanoids like this compound can affect cellular growth and apoptosis, indicating potential roles in cancer biology and tissue regeneration .

Case Studies and Clinical Findings

Recent studies have highlighted the clinical relevance of this compound in various conditions:

- Eosinophilic Esophagitis (EoE) : A study found that patients with EoE exhibited elevated levels of 15(S)-HETE compared to controls. While this primarily focused on 15(S)-HETE, it suggests a potential role for related HETEs like this compound in atopic conditions .

- Ulcerative Colitis (UC) : Research indicates that this compound concentrations are associated with disease activity in UC patients. Higher levels were correlated with increased calprotectin concentrations, suggesting its role as a biomarker for inflammation .

Data Table: Concentrations of HETEs in Clinical Studies

The mechanisms through which this compound exerts its effects include:

- Interaction with Receptors : It is believed that HETEs interact with specific receptors involved in inflammatory signaling pathways, although detailed receptor interactions remain an area for further research .

- Enzymatic Pathways : The metabolic pathways involving cytochrome P450 enzymes are crucial for the regulation of HETE levels, impacting their biological activities significantly .

Eigenschaften

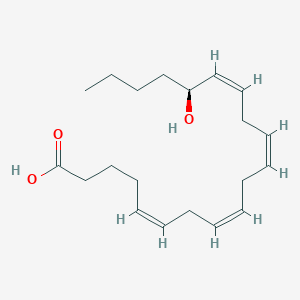

IUPAC Name |

(5Z,8Z,11Z,14Z,16S)-16-hydroxyicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-16-19(21)17-14-12-10-8-6-4-5-7-9-11-13-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14-/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKNPVYFNMZRJG-IFOZKBMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dietary intervention impact 16(S)-HETE levels in individuals with NAFLD and PCOS?

A1: Interestingly, the provided studies offer differing insights into the relationship between dietary intervention and this compound levels.

- In the NAFLD study [], This compound levels were not significantly affected by the dietary intervention, regardless of the degree of weight loss. This suggests that this compound may not be a sensitive biomarker for monitoring dietary intervention success in this population.

- Conversely, the PCOS study [] found that a 3-month calorie-restricted, low glycemic index diet led to a significant increase in the levels of several pro-inflammatory mediators, including this compound, in women with PCOS. This increase brought their levels closer to those observed in the healthy control group. The authors suggest that this increase could indicate the activation of dormant inflammatory pathways in response to the dietary intervention.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.